molecular formula C13H11ClF3N5O3 B2852716 ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate CAS No. 338409-50-0

ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate

Cat. No.: B2852716
CAS No.: 338409-50-0
M. Wt: 377.71
InChI Key: ONHZCOKRBCZFJS-ALCCZGGFSA-N
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Description

Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate is an organic compound primarily investigated for its unique chemical properties and potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate typically involves a series of reactions, including nucleophilic substitution and condensation. The initial step often involves the formation of an intermediate pyridine derivative through halogenation and subsequent trifluoromethylation. This intermediate is then coupled with hydrazine derivatives under specific conditions to form the hydrazino compound. The cyanoacryloyl group is introduced through a Knoevenagel condensation reaction, followed by the addition of ethyl carbamate under controlled conditions to yield the final product. Industrial production methods may vary, focusing on optimizing yield and purity through improved reaction conditions and purification processes.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation

    Oxidative reactions can modify the hydrazino group, potentially leading to the formation of nitro or azo derivatives.

  • Reduction

    Reduction of the compound might focus on the pyridine ring or the cyano group, producing amine derivatives.

  • Substitution

    Nucleophilic substitution reactions involving the chlorinated pyridine ring can introduce different functional groups, allowing for further modifications. Common reagents include strong oxidizers like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products depend on the type of reaction and the specific conditions used.

Scientific Research Applications

Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate has several applications in scientific research:

  • Chemistry

    Investigated for its reactivity and potential as a building block for more complex molecules.

  • Biology

    Studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.

  • Medicine

  • Industry

    Explored for its use in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and influencing their activity, which can result in various biological effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interactions with nucleic acids, depending on the specific context and application.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with hydrazino, cyano, or carbamate functional groups. Examples are:

  • Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-ethoxyacryloyl)carbamate

    Similar structure with an ethoxyacryloyl group.

  • Methyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate

    Similar structure with a methyl carbamate group. Its uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

ethyl N-[(Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5O3/c1-2-25-12(24)21-11(23)7(4-18)5-20-22-10-9(14)3-8(6-19-10)13(15,16)17/h3,5-6,20H,2H2,1H3,(H,19,22)(H,21,23,24)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHZCOKRBCZFJS-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NNC1=C(C=C(C=N1)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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